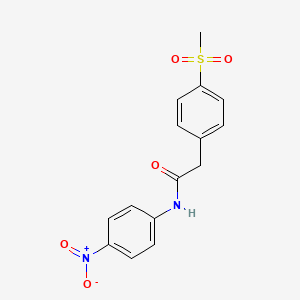

2-(4-methanesulfonylphenyl)-N-(4-nitrophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(4-(methylsulfonyl)phenyl)-N-(4-nitrophenyl)acetamide” is a chemical compound that is not widely documented in the literature. It is a derivative of acetamide, which is an organic compound that serves as the simplest amide of acetic acid . The compound contains a methylsulfonyl group and a nitrophenyl group, which are both common functional groups in organic chemistry .

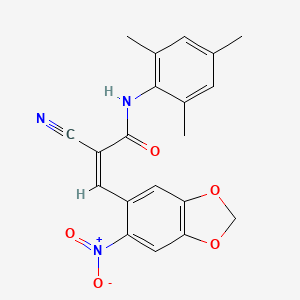

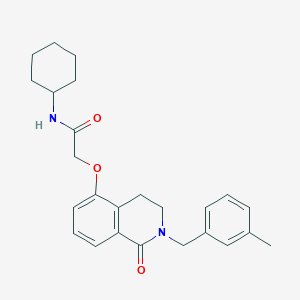

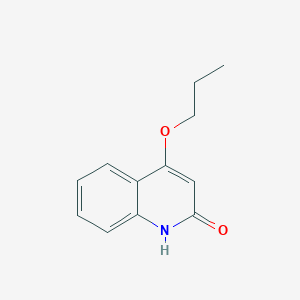

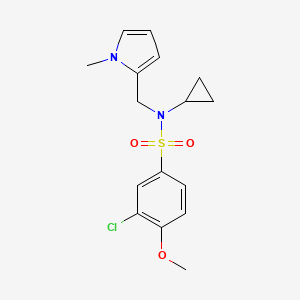

Molecular Structure Analysis

The molecular structure of “2-(4-(methylsulfonyl)phenyl)-N-(4-nitrophenyl)acetamide” can be inferred from its name. It likely contains a central acetamide group (CH3CONH), with a 4-(methylsulfonyl)phenyl group and a 4-nitrophenyl group attached to the nitrogen atom of the acetamide . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.Chemical Reactions Analysis

The chemical reactivity of “2-(4-(methylsulfonyl)phenyl)-N-(4-nitrophenyl)acetamide” can be predicted based on the reactivity of its functional groups. The amide group might undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid . The nitro group might be reduced to an amine group under certain conditions . The methylsulfonyl group is typically quite stable and does not readily undergo chemical reactions .Wissenschaftliche Forschungsanwendungen

Antimalarial Activity : A study by Werbel et al. (1986) explored the antimalarial activity of certain compounds, including those related to 2-(4-(methylsulfonyl)phenyl)-N-(4-nitrophenyl)acetamide. They found increasing antimalarial potency correlated with specific properties of the phenyl ring substituents. This research suggests potential in antimalarial applications (Werbel et al., 1986).

Solvatochromism and Molecular Interactions : Krivoruchka et al. (2004) investigated the solvatochromism of heteroaromatic compounds, including a molecule structurally similar to the target compound. The study highlighted the role of hydrogen bonds in molecular interactions, which could have implications in designing sensors or understanding solvent effects on molecular behavior (Krivoruchka et al., 2004).

Hydrogen Bond Studies in Analogs : Romero and Margarita (2008) synthesized and analyzed hydrogen bonds in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, which are chemically related to the target compound. Their findings on intramolecular hydrogen-bond behavior can be crucial in understanding the chemical properties and reactivity of such compounds (Romero & Margarita, 2008).

Antimicrobial Agents : Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, like the target compound, for potential use as antimicrobial agents. This research indicates the compound's potential applications in developing new antimicrobial drugs (Darwish et al., 2014).

Photocatalytic Degradation Studies : Jallouli et al. (2017) investigated the photocatalytic degradation of acetaminophen using TiO2 nanoparticles. This study is relevant because acetaminophen (N-(4-hydroxyphenyl)acetamide) shares some structural similarities with the target compound, suggesting potential applications in environmental remediation or understanding photodegradation processes (Jallouli et al., 2017).

Optical Properties and DFT Calculations : Wannalerse et al. (2022) conducted DFT calculations and explored the optical properties of orcinolic derivatives, which are structurally related to the target compound. This research provides insights into the electronic and optical behavior of such compounds, which could be useful in material science or chemical sensing applications (Wannalerse et al., 2022).

Amorphous Material Catalysis : Qi et al. (2020) explored the use of amorphous Co(OH)2 nanocages as catalysts for the degradation of acetaminophen. This study, while not directly on the target compound, provides insights into the catalytic potential of related compounds in environmental applications (Qi et al., 2020).

Wirkmechanismus

The mechanism of action of “2-(4-(methylsulfonyl)phenyl)-N-(4-nitrophenyl)acetamide” is not documented in the literature. If this compound has biological activity, it would likely depend on its ability to interact with biological macromolecules such as proteins or nucleic acids. The presence of the nitrophenyl group might allow for interactions with aromatic amino acids in proteins, for example .

Eigenschaften

IUPAC Name |

2-(4-methylsulfonylphenyl)-N-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5S/c1-23(21,22)14-8-2-11(3-9-14)10-15(18)16-12-4-6-13(7-5-12)17(19)20/h2-9H,10H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZKQBVGFDRESQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1'S,4R)-6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2694685.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2694687.png)

![8-(4-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2694688.png)

![N-{1-[6-(Trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}furan-2-carboxamide](/img/structure/B2694690.png)

![2-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2694696.png)